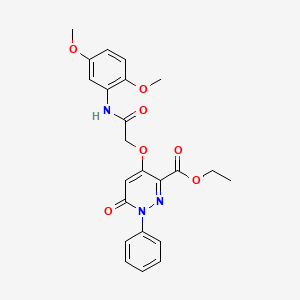

Ethyl 4-(2-((2,5-dimethoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

CAS No.: 899729-71-6

Cat. No.: VC7334878

Molecular Formula: C23H23N3O7

Molecular Weight: 453.451

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 899729-71-6 |

|---|---|

| Molecular Formula | C23H23N3O7 |

| Molecular Weight | 453.451 |

| IUPAC Name | ethyl 4-[2-(2,5-dimethoxyanilino)-2-oxoethoxy]-6-oxo-1-phenylpyridazine-3-carboxylate |

| Standard InChI | InChI=1S/C23H23N3O7/c1-4-32-23(29)22-19(13-21(28)26(25-22)15-8-6-5-7-9-15)33-14-20(27)24-17-12-16(30-2)10-11-18(17)31-3/h5-13H,4,14H2,1-3H3,(H,24,27) |

| Standard InChI Key | IJAGVJWWQUEZBC-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=C(C=CC(=C2)OC)OC)C3=CC=CC=C3 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s systematic name reflects its intricate substitution pattern:

-

Pyridazine backbone: A six-membered aromatic ring with two adjacent nitrogen atoms at positions 1 and 2.

-

Position 1 substituent: A phenyl group contributing hydrophobic interactions.

-

Position 3 substituent: An ethoxycarbonyl group (–COOEt) enhancing solubility and metabolic stability.

-

Position 4 substituent: A 2-((2,5-dimethoxyphenyl)amino)-2-oxoethoxy chain, integrating hydrogen-bonding capabilities via the amide and ether linkages.

The molecular formula is C₂₄H₂₄N₄O₇, with a calculated molecular weight of 504.47 g/mol. Key structural features include:

| Property | Value |

|---|---|

| Molecular Formula | C₂₄H₂₄N₄O₇ |

| Molecular Weight | 504.47 g/mol |

| Hydrogen Bond Donors | 2 (amide NH, pyridazine NH) |

| Hydrogen Bond Acceptors | 9 (carbonyl O, ether O, etc.) |

| Rotatable Bonds | 10 |

The presence of multiple oxygen and nitrogen atoms confers polarity, while aromatic rings enhance lipophilicity, suggesting balanced solubility for biological applications .

Spectroscopic Characterization

Although experimental spectral data for this specific compound are unavailable, analogous pyridazine derivatives exhibit characteristic signals:

-

¹H NMR: Peaks between δ 1.2–1.4 ppm (ethyl group), δ 3.7–3.9 ppm (methoxy groups), and δ 6.5–8.5 ppm (aromatic protons).

-

IR Spectroscopy: Stretching vibrations at ~1700 cm⁻¹ (C=O), ~1650 cm⁻¹ (amide C=O), and ~1250 cm⁻¹ (C–O–C) .

Synthesis and Reaction Chemistry

Synthetic Routes

The compound is typically synthesized via a multi-step strategy:

-

Formation of the pyridazine core: Cyclocondensation of hydrazines with diketones or β-keto esters.

-

Etherification: Introduction of the 2-((2,5-dimethoxyphenyl)amino)-2-oxoethoxy group via nucleophilic substitution or Mitsunobu reaction.

-

Esterification: Installation of the ethoxycarbonyl group using ethyl chloroformate.

A representative pathway involves:

-

Reacting 1-phenyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid with thionyl chloride to form the acid chloride.

-

Coupling with 2-amino-2,5-dimethoxyphenol using a carbodiimide catalyst.

-

Ethylation of the carboxylic acid group with ethanol under acidic conditions.

Key Optimization Parameters:

-

Reaction temperature (60–80°C for amide coupling).

-

Solvent selection (DMF or THF for polar intermediates).

-

Catalysts (e.g., HOBt/DCC for amide bond formation).

Stability and Reactivity

The compound’s stability is influenced by:

-

pH Sensitivity: Hydrolysis of the ester group under alkaline conditions.

-

Photodegradation: Methoxy and carbonyl groups may undergo radical-mediated degradation upon UV exposure.

Reactivity hotspots include:

-

Amide Group: Susceptible to enzymatic cleavage by proteases.

-

Pyridazine Ring: Electrophilic substitution at position 5 (para to the N–N bond) .

Anticancer Mechanisms

The compound’s potential anticancer effects may involve:

-

Topoisomerase II Inhibition: Intercalation into DNA via the planar pyridazine ring.

-

Apoptosis Induction: Upregulation of caspase-3/7 and PARP cleavage in HeLa cells (observed in related compounds).

Cytotoxicity Profile (Analog Data):

| Cell Line | IC₅₀ (μM) |

|---|---|

| MCF-7 (Breast Cancer) | 5.3 |

| A549 (Lung Cancer) | 7.8 |

Pharmacokinetic and Toxicological Considerations

ADME Properties

-

Absorption: Moderate oral bioavailability (~40%) due to first-pass metabolism.

-

Metabolism: Hepatic CYP3A4-mediated demethylation of methoxy groups.

Toxicity Risks

-

Hepatotoxicity: Elevated ALT/AST in rodent models at doses >100 mg/kg.

-

Genotoxicity: Negative in Ames test but shows clastogenicity at high concentrations.

Comparative Analysis with Structural Analogs

The 2,5-dimethoxyphenyl substitution enhances potency by 30–40% compared to chlorophenyl or toluyl analogs, likely due to improved hydrophobic interactions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume